molecular formula C14H18N2O4 B2703811 (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate CAS No. 1279200-05-3

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Cat. No. B2703811
CAS RN: 1279200-05-3
M. Wt: 278.308
InChI Key: MDYGFJHMKWJTTE-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, also known as MBCP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrrolidine derivative that has been synthesized for various applications in the field of medicinal chemistry.

Scientific Research Applications

Platinum-catalyzed Intramolecular Hydroamination of Unactivated Olefins

The compound (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate can be involved in reactions such as the platinum-catalyzed intramolecular hydroamination of unactivated olefins to form pyrrolidine derivatives, displaying excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Synthesis of Nootropic Agents

Its derivates have been explored for the synthesis of nootropic agents, where transformations and reactions with various carboxamides have tested for potential nootropic activity (Valenta et al., 1994).

Influenza Neuraminidase Inhibitors

The compound has played a role in the design and synthesis of influenza neuraminidase inhibitors, showcasing how modifications in the pyrrolidine core structure can result in potent antiviral agents (Wang et al., 2001).

Synthesis of Carbapenam Derivatives

It has been utilized in the synthesis of carbapenam derivatives through reactions involving N-chlorination – dehydrochlorination, highlighting its versatility in the synthesis of complex molecular structures (Herdewijn et al., 1982).

properties

IUPAC Name

methyl (2R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGFJHMKWJTTE-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.